molecular formula C23H29N5O2 B249555 N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine

货号 B249555
分子量: 407.5 g/mol
InChI 键: FVXDKGKCWAKVRA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine, also known as ABT-239, is a novel drug that has gained attention for its potential therapeutic applications in various diseases. It is a selective inhibitor of histone deacetylase 6 (HDAC6) and has been shown to have a positive effect on cognitive function and memory.

作用机制

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine is a selective inhibitor of HDAC6, which is a member of the histone deacetylase family of enzymes. HDAC6 is involved in the deacetylation of non-histone proteins, including tubulin, which is important for the regulation of microtubule dynamics. Inhibition of HDAC6 by N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine leads to an increase in the acetylation of tubulin, which in turn leads to an increase in the stability of microtubules. This stabilization of microtubules is thought to be responsible for the cognitive-enhancing effects of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, including dopamine and norepinephrine, in the brain. N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine has also been shown to have anxiolytic effects in animal models, suggesting that it may have potential as an anti-anxiety drug. However, further research is needed to fully understand the biochemical and physiological effects of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine.

实验室实验的优点和局限性

One of the main advantages of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine is its selectivity for HDAC6, which allows for more targeted research into the role of HDAC6 in various diseases. However, one limitation of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine is its relatively short half-life, which can make it difficult to study its long-term effects in animal models. Additionally, the high cost of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine may limit its use in certain research settings.

未来方向

There are many potential future directions for research into N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine. One area of interest is its potential therapeutic applications in diseases such as Alzheimer's and Huntington's disease. Further research is needed to fully understand the mechanism of action of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine and its effects on cognitive function and memory. Additionally, the development of more potent and selective HDAC6 inhibitors may lead to the discovery of new drugs for the treatment of various diseases.

合成方法

The synthesis of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine involves a multi-step process that starts with the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol to form the corresponding thioester. This thioester is then reacted with cycloheptanamine to produce the desired product, N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine. The synthesis of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine has been optimized to increase yield and purity, and the drug is now commercially available for research purposes.

科学研究应用

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Huntington's disease, and schizophrenia. In animal models, N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine has been shown to improve cognitive function and memory, and it has been suggested that this effect is due to its inhibition of HDAC6. HDAC6 is involved in the regulation of protein degradation and the transport of proteins within cells, and its inhibition by N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine may lead to an increase in the levels of certain proteins that are important for cognitive function.

属性

产品名称

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine

分子式

C23H29N5O2

分子量

407.5 g/mol

IUPAC 名称

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]cycloheptanamine

InChI

InChI=1S/C23H29N5O2/c1-2-29-22-16-18(17-24-19-10-6-3-4-7-11-19)14-15-21(22)30-23-25-26-27-28(23)20-12-8-5-9-13-20/h5,8-9,12-16,19,24H,2-4,6-7,10-11,17H2,1H3

InChI 键

FVXDKGKCWAKVRA-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNC2CCCCCC2)OC3=NN=NN3C4=CC=CC=C4

规范 SMILES

CCOC1=C(C=CC(=C1)CNC2CCCCCC2)OC3=NN=NN3C4=CC=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。